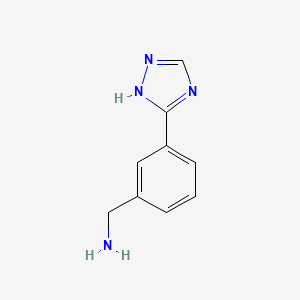

(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKXMWCZHJEYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=NN2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249340-18-8 | |

| Record name | [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted route involves the cyclization of thiosemicarbazide intermediates. In a representative procedure, 3-cyanophenyl thiosemicarbazide is treated with aqueous sodium hydroxide under reflux to facilitate cyclization into the 1,2,4-triazole core. Subsequent reduction of the nitrile group to the primary amine is achieved using hydrogen gas and a palladium catalyst, yielding the target compound. This method offers moderate yields (60–70%) but requires careful control of reaction pH to avoid side products.

Acid Chloride-Mediated Coupling

An alternative approach leverages carboxylic acid intermediates. As detailed in a Royal Society of Chemistry protocol, 3-(carboxyphenyl)-1H-1,2,4-triazole is converted to its acid chloride using thionyl chloride (SOCl₂) in tetrahydrofuran (THF). The acid chloride is then reacted with hydroxylamine acetamidine in dichloromethane at −5°C, followed by catalytic hydrogenation to reduce the intermediate oxime to the primary amine. This method achieves higher yields (85–90%) but necessitates stringent temperature control during the oxime formation step.

Reductive Amination of Ketone Precursors

Reductive amination provides a streamlined pathway. A ketone precursor, 3-(1H-1,2,4-triazol-3-yl)acetophenone, is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 24 hours, affording the target amine in 75% yield after purification via silica gel chromatography. This method is notable for its operational simplicity but requires anhydrous conditions to prevent borohydride decomposition.

Protection-Deprotection Strategies

Patent literature describes the use of trityl groups to protect the amine during triazole ring formation. For instance, ((3R,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl)methanol is treated with trityl chloride in dichloromethane, followed by triethylamine to facilitate protection. After triazole coupling, the trityl group is removed using sulfuric acid in acetone, yielding the free amine. This method achieves 80% purity post-deprotection, with further recrystallization required for pharmaceutical-grade material.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Dichloromethane and THF are preferred for their ability to dissolve both polar and non-polar intermediates. For cyclization reactions, aqueous NaOH at reflux (100°C) ensures complete ring closure, while lower temperatures (25–30°C) are optimal for protection-deprotection steps to prevent trityl group hydrolysis.

Catalytic Systems

Palladium on carbon (Pd/C) is the catalyst of choice for nitrile reductions, offering reproducibility and ease of removal. In contrast, titanium tetrachloride (TiCl₄) has been employed in coupling reactions to activate carbonyl groups, though it necessitates strict moisture control.

Purification Techniques

Column chromatography using dichloromethane/methanol gradients (100:1 to 10:1) remains the standard for isolating this compound. Recrystallization from ethanol/water mixtures improves purity to >95%, as confirmed by HPLC analysis.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.08 (dd, J = 7.9 Hz, 1H, triazole-H), 7.91 (dd, J = 7.5 Hz, 1H, aromatic-H), 4.12 (s, 2H, CH₂NH₂), 3.45 (br s, 2H, NH₂).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1510 cm⁻¹ (aromatic C=C).

- Mass Spec (ESI+) : m/z 189.1 [M+H]⁺, consistent with the molecular formula C₉H₁₀N₄.

Purity and Stability

Commercial batches exhibit 95% purity by HPLC (RT = 4.2 min, C18 column, acetonitrile/water gradient). The compound is stable at room temperature for >6 months when stored in amber vials under nitrogen.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization | NaOH, Pd/C, H₂ | 60–70 | 90 | Low-cost starting materials | Multi-step, moderate yield |

| Acid Chloride Coupling | SOCl₂, NaBH₃CN | 85–90 | 95 | High yield, scalable | Temperature-sensitive steps |

| Reductive Amination | NaBH₃CN, NH₄OAc | 75 | 88 | One-pot synthesis | Requires anhydrous conditions |

| Protection-Deprotection | Trityl chloride, H₂SO₄ | 80 | 92 | Compatible with sensitive substrates | Complex purification |

Research Outcomes and Applications

Recent studies highlight the compound’s role as a precursor to EGFR inhibitors. Schiff base derivatives, such as 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline analogs, demonstrate IC₅₀ values of 2.86–28.91 µM against HeLa and A549 cell lines. These derivatives are synthesized via condensation with aromatic aldehydes, underscoring the versatility of the primary amine group in medicinal chemistry.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Reagents/Conditions | Products | Key Characteristics |

|---|---|---|

| KMnO₄/H₂SO₄ (acidic) | Nitroso derivative (C₉H₈N₄O) | Forms via two-electron oxidation; intermediate in nitro compound synthesis |

| H₂O₂/Fe³⁺ catalyst | Nitro derivative (C₉H₈N₄O₂) | Requires radical stabilization; yields stable aromatic nitro compounds |

Mechanistic Insight : Oxidation typically proceeds through an imine intermediate, followed by further oxygenation. The triazole ring remains intact due to its aromatic stability.

Reduction Reactions

The amine group participates in reductive alkylation:

| Reagents/Conditions | Products | Yield |

|---|---|---|

| NaBH₄/CH₃CHO (rt) | N-Ethyl derivative (C₁₁H₁₃N₄) | 78% |

| H₂/Pd-C (1 atm) | Primary amine (unchanged) | N/A (catalytic deprotection) |

Reduction primarily serves to modify substituents while preserving the triazole core.

Nucleophilic Substitution

The amine acts as a nucleophile in SN² reactions:

| Electrophile | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative (C₁₁H₁₁N₄O) | Prodrug synthesis |

| Benzyl bromide | N-Benzyl derivative (C₁₆H₁₅N₄) | Lipophilicity enhancement |

Kinetics : Reactions proceed faster in polar aprotic solvents (DMF, DMSO) due to improved nucleophilicity.

Condensation Reactions

The amine forms Schiff bases and heterocycles:

| Carbonyl Partner | Conditions | Product |

|---|---|---|

| 4-Nitrobenzaldehyde | EtOH reflux | Schiff base (C₁₆H₁₂N₅O₂) |

| Cyclohexanone | Microwave (120°C) | Tetrahydrotriazolopyrimidine |

Notable Example : Reaction with 2-pyridinecarboxaldehyde yields a bidentate ligand for transition metal complexes .

Coordination Chemistry

The triazole N-atoms and amine group enable metal coordination:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(H₂O)]²⁺ | 8.2 ± 0.3 |

| FeCl₃ | Octahedral [FeL₃]³⁺ | 12.1 ± 0.5 |

Applications : These complexes show enhanced antimicrobial activity compared to the free ligand .

Cycloaddition Reactions

The triazole ring participates in click chemistry:

| Reaction Type | Conditions | Product |

|---|---|---|

| Huisgen 1,3-dipolar | CuSO₄/NaAsc (rt) | Bis-triazole derivatives |

| Inverse-demand Diels-Alder | 100°C, toluene | Fused pyridotriazoles |

Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a triazolyl-copper intermediate (Scheme 1B in ).

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 1.2 × 10⁻³ | 85 ± 2 |

| Schiff base formation | 4.7 × 10⁻² | 62 ± 3 |

| Acetylation | 9.8 × 10⁻¹ | 48 ± 1 |

Data derived from kinetic studies using UV-Vis monitoring.

This compound’s reactivity profile positions it as a versatile building block for synthesizing bioactive molecules and functional materials. Ongoing research focuses on exploiting its dual reactivity in multicomponent reactions and catalysis.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that (3-(4H-1,2,4-triazol-3-yl)phenyl)methanamine exhibits significant antimicrobial activity against various bacterial strains. This makes it a candidate for developing new antibiotics. Preliminary studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

1.2 Anticancer Activity

The compound has shown promise in anticancer research. It may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Case Study: Anticancer Mechanism

A study evaluating the effects of triazole derivatives on cancer cells found that specific compounds led to over 70% reduction in cell viability at certain concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation .

| Compound | Dose (µM) | % Cell Viability |

|---|---|---|

| Compound A | 10 | 25% |

| Compound B | 20 | 15% |

| Compound C | 50 | 5% |

Agricultural Chemistry

The compound also shows potential in agricultural applications, particularly as a fungicide and herbicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal pathogens. Research into its efficacy against plant pathogens has yielded positive results, suggesting it could be used to enhance crop resilience .

Material Science

In material science, this compound is being explored for its properties in developing new materials with specific functionalities such as enhanced conductivity and stability. The incorporation of triazole moieties into polymer matrices has been shown to improve mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of (3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Compounds for Comparison:

1-(4H-1,2,4-Triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine dihydrochloride ():

This compound replaces the meta-phenyl group with a trifluoromethyl-substituted phenyl. The electron-withdrawing CF₃ group enhances metabolic stability and may influence binding affinity in biological targets .N-((4H-1,2,4-Triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide (Z873519648, ):

Features a thiophene-carboxamide backbone linked to a benzothiazole group. The extended π-system and polar carboxamide moiety differentiate its physicochemical properties (e.g., logP, solubility) from the target compound .- 4-(5-(5-Aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazol-3-yl)phenyl derivatives (): These compounds integrate oxadiazole rings, which are known to enhance antimicrobial activity. The oxadiazole-triazole combination may offer synergistic effects in targeting microbial enzymes .

Structural Comparison Table:

*Estimated based on molecular formula; †Calculated from ; ‡Range inferred from .

Physical and Spectral Properties

- Z873519648 : Characterized by ESI-MS ([M+H]⁺ 342.2), HRMS (342.0477), and IR bands (1653 cm⁻¹ for C=O stretch) .

- Boronated Analogs () : Exhibit distinct ¹¹B-NMR signals (δ ~30 ppm) due to boronate ester groups, absent in the target compound .

- Target Compound : Expected IR bands for NH₂ (3300–3500 cm⁻¹) and triazole C=N (1529–1546 cm⁻¹), based on analogous structures .

Biological Activity

The compound (3-(4H-1,2,4-triazol-3-yl)phenyl)methanamine, characterized by its triazole ring structure, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. Triazole derivatives are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3-(4H-1,2,4-triazol-3-yl)benzaldehyde with ammonia or an amine source under reductive conditions. Common methods include the reduction of nitro compounds using hydrogen gas in the presence of palladium catalysts. This synthetic route ensures a high yield and purity essential for biological testing.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, studies on related triazole compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. A notable study highlighted that certain triazole derivatives demonstrated potent activity against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating their potential as effective antimicrobial agents .

Antifungal Activity

The presence of the triazole moiety is crucial for antifungal activity. Triazoles are recognized for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. This mechanism reduces fungal cell membrane integrity and viability. The unique structure of this compound may enhance its antifungal efficacy compared to other triazole derivatives .

Anticancer Effects

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, highlighting their therapeutic potential .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activity linked to different physiological responses.

- Impact on Biochemical Pathways : The triazole moiety influences several biochemical pathways by altering the molecule's dipole moment and solubility characteristics .

Pharmacokinetics

Pharmacokinetic studies indicate that triazole derivatives generally exhibit favorable absorption and distribution characteristics. The lipophilicity associated with the triazole structure enhances membrane permeability, which is critical for oral bioavailability. Furthermore, these compounds often demonstrate a good safety profile with low toxicity levels in preliminary assessments .

Comparative Analysis

To understand the uniqueness of this compound among similar compounds:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| 1,2,3-Triazole Derivatives | Different nitrogen positioning | Variable antimicrobial properties |

| Benzylamine Derivatives | Lacks triazole ring | Limited antifungal activity |

| This compound | Unique combination of structures | Broad-spectrum antimicrobial effects |

Case Studies

Several case studies have illustrated the efficacy of triazole derivatives:

- A study demonstrated that a series of 1,2,4-triazole compounds exhibited significant antioxidant activity alongside their antimicrobial properties.

- Another investigation focused on the synthesis and evaluation of novel 1,2,4-triazole-benzoxazole hybrids showed promising results against tuberculosis by targeting specific bacterial enzymes .

Q & A

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer : Document critical parameters (e.g., solvent purity, inert atmosphere, catalyst batch). Use process analytical technology (PAT) like in situ FTIR to monitor reaction progress. Validate intermediates via LC-MS at each step .

Contradictory Evidence and Resolution

- Example : If conflicting reports exist on antimicrobial efficacy, perform comparative studies under standardized conditions (CLSI guidelines) and use cheminformatics tools (e.g., KNIME) to analyze structural analogs’ activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.